2,4,5-Trimethyl-3-pyridinol; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

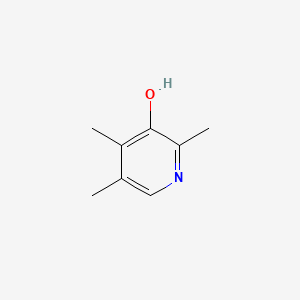

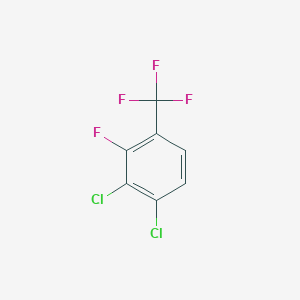

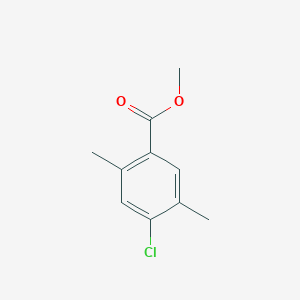

2,4,5-Trimethyl-3-pyridinol is an organic compound that belongs to the class of organoheterocyclic compounds known as pyridines and derivatives . It is available in a solid state and has a light yellow appearance .

Synthesis Analysis

The synthesis of 2,4,5-Trimethyl-3-pyridinol involves reaction conditions with acetic acid and zinc for 3 hours under reflux .Molecular Structure Analysis

The molecular formula of 2,4,5-Trimethyl-3-pyridinol is C8H11NO . The molecular weight is 137.182 g/mol . The IUPAC name is 2,4,5-trimethylpyridin-3-ol .Physical and Chemical Properties Analysis

2,4,5-Trimethyl-3-pyridinol is a solid substance with a light yellow appearance . It has a melting point range of 172°C to 176°C .Scientific Research Applications

Catalytic Applications and Synthesis of Complex Molecules

2,4,5-Trimethyl-3-pyridinol is relevant in the synthesis of complex molecules, demonstrating its importance in the field of catalysis and organic synthesis. For instance, its structural motif is found in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. These scaffolds have been synthesized using a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the versatility and broad applicability of this chemical in generating biologically active compounds (Parmar, Vala, & Patel, 2023).

Role in Medicinal Chemistry

In medicinal chemistry, the structural features of 2,4,5-Trimethyl-3-pyridinol contribute to the development of potent kinase inhibitors. These inhibitors target the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds are crucial for understanding their therapeutic potential and for the development of new treatments for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Applications in Chemosensing

Pyridine derivatives, including 2,4,5-Trimethyl-3-pyridinol, have been recognized for their applications in chemosensing. These compounds serve as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensors for detecting various species. Their broad range of biological and medicinal applications further underscores the versatility of pyridine derivatives in scientific research (Jindal & Kaur, 2021).

Environmental and Analytical Applications

The review and analysis of catalytic vapor phase pyridine synthesis highlight the growing demand for pyridine and its derivatives, including 2,4,5-Trimethyl-3-pyridinol, in environmental and analytical applications. The catalytic synthesis of pyridine bases, using catalysts like HZSM-5, demonstrates the compound's role in the development of efficient and environmentally friendly synthetic routes. This process review sheds light on the advancements in pyridine synthesis and its implications for industrial and environmental chemistry (Suresh Kumar Reddy, Srinivasakannan, & Raghavan, 2012).

Mechanism of Action

Target of Action

The primary target of 2,4,5-Trimethyl-3-pyridinol is the 5-HT1 receptor . This receptor plays a crucial role in the proliferation of cancer cells and vascular cells .

Mode of Action

2,4,5-Trimethyl-3-pyridinol interacts with its target, the 5-HT1 receptor, leading to changes in the cell. The compound inhibits serotonin-induced angiogenesis, which is the formation of new blood vessels . This inhibition is significant as it can suppress the growth of tumors .

Biochemical Pathways

The compound affects the PI3K/NOX pathway . This pathway is involved in the production of reactive oxygen species (ROS) derived from NADPH oxidase (NOX) . The compound significantly suppresses serotonin-induced ROS generation .

Pharmacokinetics

The compound’s impact on bioavailability is significant, as it can inhibit serotonin-induced angiogenesis .

Result of Action

The molecular and cellular effects of 2,4,5-Trimethyl-3-pyridinol’s action include the suppression of ROS generation and the inhibition of the phosphorylation of PI3K/Akt . This leads to a significant reduction in the size and weight of excised tumors in a breast cancer cell-inoculated CAM assay .

Safety and Hazards

2,4,5-Trimethyl-3-pyridinol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known that it has a melting point of 172-176°C .

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Temporal Effects in Laboratory Settings

Properties

IUPAC Name |

2,4,5-trimethylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-9-7(3)8(10)6(5)2/h4,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXVDFZUALXJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)

![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)

![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)